molecular formula C15H8ClF2N3O3 B12879437 N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide CAS No. 64862-31-3

N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide

Cat. No.: B12879437
CAS No.: 64862-31-3
M. Wt: 351.69 g/mol
InChI Key: ZPPOBWNKKFXYEW-UHFFFAOYSA-N
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Description

N-((5-Chlorobenzo[d]oxazol-2-yl)carbamoyl)-2,6-difluorobenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Chlorobenzo[d]oxazol-2-yl)carbamoyl)-2,6-difluorobenzamide typically involves the reaction of 5-chlorobenzo[d]oxazole with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((5-Chlorobenzo[d]oxazol-2-yl)carbamoyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((5-Chlorobenzo[d]oxazol-2-yl)carbamoyl)-2,6-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-Chlorobenzo[d]oxazol-2-yl)carbamoyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-Chlorobenzo[d]oxazol-2-yl)carbamoyl)-2,6-difluorobenzamide is unique due to the presence of both the benzoxazole and difluorobenzamide moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

64862-31-3

Molecular Formula

C15H8ClF2N3O3

Molecular Weight

351.69 g/mol

IUPAC Name

N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide

InChI

InChI=1S/C15H8ClF2N3O3/c16-7-4-5-11-10(6-7)19-15(24-11)21-14(23)20-13(22)12-8(17)2-1-3-9(12)18/h1-6H,(H2,19,20,21,22,23)

InChI Key

ZPPOBWNKKFXYEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=NC3=C(O2)C=CC(=C3)Cl)F

Origin of Product

United States

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